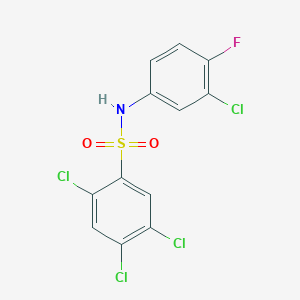![molecular formula C8H12N2 B13494149 methyl[(1R)-1-(pyridin-4-yl)ethyl]amine](/img/structure/B13494149.png)
methyl[(1R)-1-(pyridin-4-yl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl[(1R)-1-(pyridin-4-yl)ethyl]amine is an organic compound with the molecular formula C8H12N2. It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. This compound is characterized by the presence of a pyridine ring attached to an ethylamine group, with a methyl group on the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1R)-1-(pyridin-4-yl)ethyl]amine typically involves the reaction of pyridine derivatives with ethylamine under specific conditions. One common method is the reductive amination of pyridine-4-carbaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is often purified through distillation or recrystallization techniques to obtain the desired enantiomeric form .
化学反応の分析
Types of Reactions
Methyl[(1R)-1-(pyridin-4-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous ether or tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide; reactions are performed under controlled temperature conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
科学的研究の応用
Methyl[(1R)-1-(pyridin-4-yl)ethyl]amine is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in drug development.
Industry: Employed in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of methyl[(1R)-1-(pyridin-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pyridine ring and ethylamine group play crucial roles in binding to the active sites of enzymes or receptors, influencing their function and downstream signaling pathways .
類似化合物との比較
Similar Compounds
- N-Methyl-1-(pyridin-4-yl)methanamine
- ®-1-(4-Pyridinyl)ethanamine
- 3-Methyl-N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
Methyl[(1R)-1-(pyridin-4-yl)ethyl]amine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomers or other similar compounds. The presence of the methyl group on the nitrogen atom also contributes to its distinct chemical properties and reactivity .
特性
分子式 |
C8H12N2 |
|---|---|
分子量 |
136.19 g/mol |
IUPAC名 |
(1R)-N-methyl-1-pyridin-4-ylethanamine |
InChI |
InChI=1S/C8H12N2/c1-7(9-2)8-3-5-10-6-4-8/h3-7,9H,1-2H3/t7-/m1/s1 |
InChIキー |
MUIKHERDKLRMFH-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](C1=CC=NC=C1)NC |
正規SMILES |
CC(C1=CC=NC=C1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


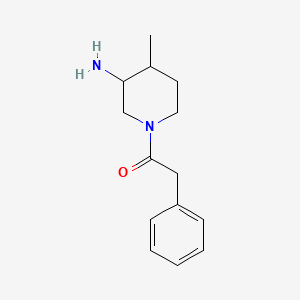
amine hydrochloride](/img/structure/B13494075.png)

![3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13494084.png)
![Benzyl {[cis-4-(hydroxymethyl)cyclohexyl]methyl}carbamate](/img/structure/B13494089.png)

![3-[4-(5-Aminopentylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13494097.png)
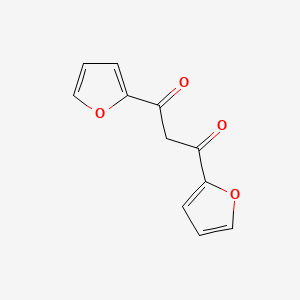

![1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13494120.png)
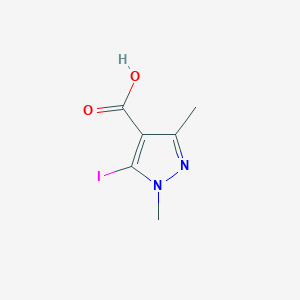
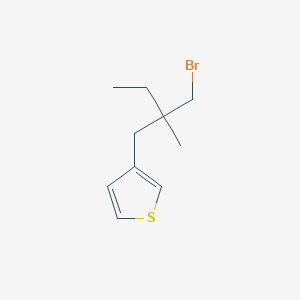
![Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13494141.png)
